An In-Depth Technical Guide to 5-iodo-1H-quinazolin-4-one: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 5-iodo-1H-quinazolin-4-one: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Scaffold and the Significance of Halogenation
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] This bicyclic heterocycle, consisting of a pyrimidine ring fused to a benzene ring, is a key pharmacophore in drugs exhibiting anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3] The versatility of the quinazolinone structure allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
Halogenation, particularly the introduction of an iodine atom, can significantly modulate a molecule's physicochemical and biological properties. The incorporation of iodine can enhance lipophilicity, facilitate membrane permeability, and introduce a potential site for further chemical modification. In the context of drug design, an iodine substituent can also act as a heavy atom for X-ray crystallography studies or serve as a handle for radio-labeling. This guide focuses specifically on 5-iodo-1H-quinazolin-4-one, a halogenated derivative of the fundamental quinazolinone structure, providing a comprehensive overview of its chemical characteristics and potential as a building block in drug discovery.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-iodo-1H-quinazolin-4-one is characterized by an iodine atom at the 5th position of the quinazolin-4-one core. The "1H" designation indicates that the hydrogen atom is located at the first position of the pyrimidine ring, which is in tautomeric equilibrium with the 4-hydroxyquinazoline form.
Below is a table summarizing the key computed and, where available, experimental properties of 5-iodo-1H-quinazolin-4-one.
| Property | Value | Source |
| Molecular Formula | C₈H₅IN₂O | N/A |
| Molecular Weight | 272.04 g/mol | N/A |
| IUPAC Name | 5-iodo-3H-quinazolin-4-one | N/A |
| CAS Number | Not available | N/A |
| Appearance | Expected to be a solid | N/A |
| Melting Point | Data not available | N/A |
| Solubility | Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF. | N/A |
| XLogP3 | ~2.5 (Estimated) | N/A |
Synthesis of 5-iodo-1H-quinazolin-4-one
The most direct and classical approach for the synthesis of 5-iodo-1H-quinazolin-4-one is the Niementowski quinazolinone synthesis.[1] This method involves the condensation of an appropriately substituted anthranilic acid with formamide. For the synthesis of the target compound, the starting material is 2-amino-6-iodobenzoic acid.
Experimental Protocol: Niementowski Reaction
This protocol is adapted from the general procedure for the synthesis of quinazolin-4-ones.[1]
Materials:
-
2-amino-6-iodobenzoic acid
-
Formamide
-
Glycerin bath or heating mantle
-
Round-bottom flask
-
Reflux condenser
-
Glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine 2-amino-6-iodobenzoic acid (1 equivalent) with an excess of formamide (at least 4 equivalents).
-
Heat the reaction mixture in a glycerin bath or with a heating mantle to a temperature of 130-135°C.[1]
-
Maintain this temperature and allow the reaction to proceed for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
The crude 5-iodo-1H-quinazolin-4-one can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Causality Behind Experimental Choices:
-
Excess Formamide: Using an excess of formamide serves as both a reactant and a solvent, driving the reaction towards completion.
-
Heating: The condensation and cyclization steps require thermal energy to overcome the activation barrier. The specified temperature range is optimal for achieving a good reaction rate without significant decomposition.[1]
-
Precipitation in Ice-Water: 5-iodo-1H-quinazolin-4-one is expected to have low solubility in cold water, allowing for its effective separation from the excess formamide and other water-soluble byproducts.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene and pyrimidine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the iodine atom and the carbonyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the eight carbon atoms in the molecule, including the carbonyl carbon at a downfield chemical shift (typically >160 ppm).
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1650-1700 cm⁻¹. An N-H stretching band would also be expected around 3200-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (272.04 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct.
Biological Activity and Potential Applications
The biological activity of 5-iodo-1H-quinazolin-4-one has not been extensively studied. However, based on the known pharmacology of the quinazolinone scaffold and iodo-substituted analogs, several potential applications can be postulated.
Anticancer Potential
Quinazolinone derivatives are well-established as potent anticancer agents.[2][3] They can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases (e.g., EGFR, VEGFR) and cyclin-dependent kinases (CDKs).[3]
One study investigating quinazolin-4-ones as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a transcription factor often upregulated in cancer cells, included a "C-5 iodo" substituted analog.[4] In this particular assay, the 5-iodo derivative was found to be inactive.[4] This highlights the critical role of substituent positioning on biological activity and underscores the need for broader screening to fully elucidate the potential of 5-iodo-1H-quinazolin-4-one.
Enzyme Inhibition
The quinazolinone scaffold is a versatile platform for the design of enzyme inhibitors. The introduction of an iodine atom at the 5-position could influence the binding affinity and selectivity for various enzyme targets. Further research is warranted to explore the inhibitory activity of 5-iodo-1H-quinazolin-4-one against a panel of clinically relevant enzymes.
Conclusion and Future Directions
5-iodo-1H-quinazolin-4-one represents an intriguing yet underexplored derivative of the pharmacologically significant quinazolinone family. While its synthesis is accessible through established methods like the Niementowski reaction, a comprehensive characterization of its physicochemical properties and biological activities is currently lacking in the public domain.
The single report of its inactivity as a HIF-1α inhibitor should not preclude further investigation. The diverse mechanisms of action exhibited by quinazolinone derivatives suggest that 5-iodo-1H-quinazolin-4-one could hold potential in other therapeutic areas, particularly as an anticancer agent or a specific enzyme inhibitor.
Future research should focus on:
-
The definitive synthesis and thorough spectroscopic characterization of 5-iodo-1H-quinazolin-4-one.
-
Determination of its key physicochemical properties, such as melting point and solubility.
-
Broad-based biological screening against a panel of cancer cell lines and clinically relevant enzymes.
-
Utilization of 5-iodo-1H-quinazolin-4-one as a versatile chemical intermediate for the synthesis of more complex, novel quinazolinone derivatives.
By systematically addressing these knowledge gaps, the scientific community can fully unlock the potential of 5-iodo-1H-quinazolin-4-one and its derivatives in the ongoing quest for new and effective therapeutic agents.
References
-
Saitkulov, F. E. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Retrieved from [Link]
-
4(1H)-Quinazolinone. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. (n.d.). PMC. Retrieved from [Link]
- Method for producing 2-amino-5-iodobenzoic acid. (n.d.). Google Patents.
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved from [Link]
-
Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. (n.d.). PMC. Retrieved from [Link]
-
The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Şenol, İ. M., Çelik, İ., & Avan, İ. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry, 43(6), 1580-1596. [Link]
-
4(1H)-Quinazolinone. (n.d.). PubChem. Retrieved from [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., Al-Abdullah, E. S., Alanazi, M. M., & El-Azab, A. S. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18783. [Link]
-
Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. (n.d.). Semantic Scholar. Retrieved from [Link]
-
The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. (n.d.). PMC. Retrieved from [Link]
-
Turlapati, S. N. V. S. S., Chinta, B., & Gaddaguti, V. A. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Organic Communications, 16(2), 117-124. Retrieved from [Link]
-
O'Brien, N. S., Gilbert, J., McCluskey, A., & Sakoff, J. A. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 15(5), 1335-1358. [Link]
Sources
- 1. Bot Verification [generis-publishing.com]
- 2. Synthesis and evaluation of quinazolin-4-ones as hypoxia-inducible factor-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
